Cas no 163395-25-3 (2-(3-chloro-4-nitrophenyl)acetic acid)
2-(3-chloro-4-nitrophenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetic acid,3-chloro-4-nitro-
- 4-CHLORO-3-NITROPHENYLACETIC ACID
- 2-(3-chloro-4-nitrophenyl)acetic acid
- 163395-25-3
- EN300-1981750
- 3-Chloro-4-nitrobenzeneacetic acid
- SCHEMBL1857263
- 3-CHLORO-4-NITROPHENYLACETIC ACID
- 871-520-0
-
- MDL: MFCD03453202
- Inchi: 1S/C8H6ClNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)
- InChI Key: KSQUWMUXPVUNQK-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CC(=O)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 214.99858
- Monoisotopic Mass: 214.999
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.1A^2
- XLogP3: 1.8
Experimental Properties
- PSA: 80.44
2-(3-chloro-4-nitrophenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1981750-0.05g |
2-(3-chloro-4-nitrophenyl)acetic acid |
163395-25-3 | 0.05g |
$252.0 | 2023-09-16 | ||
| Enamine | EN300-1981750-0.1g |
2-(3-chloro-4-nitrophenyl)acetic acid |
163395-25-3 | 0.1g |
$376.0 | 2023-09-16 | ||
| Enamine | EN300-1981750-0.25g |
2-(3-chloro-4-nitrophenyl)acetic acid |
163395-25-3 | 0.25g |
$538.0 | 2023-09-16 | ||
| Enamine | EN300-1981750-0.5g |
2-(3-chloro-4-nitrophenyl)acetic acid |
163395-25-3 | 0.5g |
$847.0 | 2023-09-16 | ||
| Enamine | EN300-1981750-1.0g |
2-(3-chloro-4-nitrophenyl)acetic acid |
163395-25-3 | 1g |
$1086.0 | 2023-05-31 | ||
| Enamine | EN300-1981750-2.5g |
2-(3-chloro-4-nitrophenyl)acetic acid |
163395-25-3 | 2.5g |
$2127.0 | 2023-09-16 | ||
| Enamine | EN300-1981750-5.0g |
2-(3-chloro-4-nitrophenyl)acetic acid |
163395-25-3 | 5g |
$3147.0 | 2023-05-31 | ||
| Enamine | EN300-1981750-10.0g |
2-(3-chloro-4-nitrophenyl)acetic acid |
163395-25-3 | 10g |
$4667.0 | 2023-05-31 | ||
| Enamine | EN300-1981750-1g |
2-(3-chloro-4-nitrophenyl)acetic acid |
163395-25-3 | 1g |
$1086.0 | 2023-09-16 | ||
| Enamine | EN300-1981750-5g |
2-(3-chloro-4-nitrophenyl)acetic acid |
163395-25-3 | 5g |
$3147.0 | 2023-09-16 |
2-(3-chloro-4-nitrophenyl)acetic acid Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-(3-chloro-4-nitrophenyl)acetic acid
Exploring the Synthesis and Applications of 2-(3-Chloro-4-Nitrophenyl)Acetic Acid (CAS No. 163395-25-3)
2-(3-Chloro-4-Nitrophenyl)Acetic Acid, identified by the CAS number 163395-25-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a chlorine atom at the 3-position and a nitro group at the 4-position, attached to an acetic acid moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of 2-(3-Chloro-4-Nitrophenyl)Acetic Acid typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have employed nucleophilic aromatic substitution techniques, leveraging the electron-withdrawing effects of the nitro group to facilitate substitution at the chlorinated position. This approach not only enhances yield but also ensures high purity, which is critical for its application in pharmaceutical research.
One of the most promising areas of application for 2-(3-Chloro-4-Nitrophenyl)Acetic Acid is in drug discovery. The compound has shown potential as a lead molecule in anti-cancer research due to its ability to inhibit specific enzymes involved in tumor progression. Recent studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting key signaling pathways, such as the PI3K/AKT pathway. These findings highlight its potential as a novel therapeutic agent for treating various malignancies.
In addition to its pharmacological applications, 2-(3-Chloro-4-Nitrophenyl)Acetic Acid has also found utility in materials science. Its ability to form stable metal complexes has led to its use in catalysis and sensor development. For example, researchers have reported the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis. Furthermore, its photochemical properties make it a candidate for applications in optoelectronic materials.
The environmental impact of 2-(3-Chloro-4-Nitrophenyl)Acetic Acid has also been a subject of recent investigation. Studies have shown that under certain conditions, this compound can undergo biodegradation, reducing its persistence in aquatic environments. However, further research is needed to fully understand its environmental fate and potential risks.
In conclusion, 2-(3-Chloro-4-Nitrophenyl)Acetic Acid, with its unique structure and versatile properties, continues to be a focal point in scientific research across multiple disciplines. From drug discovery to materials science, this compound offers numerous opportunities for innovation and practical applications. As ongoing studies unravel more about its potential, it is likely that this molecule will play an increasingly important role in advancing technology and medicine.
163395-25-3 (2-(3-chloro-4-nitrophenyl)acetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)